molecular formula C19H28O3 B1222036 11beta-Hydroxytestosterone CAS No. 1816-85-9

11beta-Hydroxytestosterone

Cat. No.: B1222036
CAS No.: 1816-85-9
M. Wt: 304.4 g/mol
InChI Key: YQDZGFAYWGWSJK-SLMGBJJTSA-N
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Description

11beta-Hydroxytestosterone is a naturally occurring steroid hormone and a metabolite of testosterone. It is characterized by the presence of a hydroxy group at the 11beta position of the steroid nucleus. The compound has the molecular formula C19H28O3 and a molecular weight of 304.43 g/mol . It is an important intermediate in the biosynthesis of other steroid hormones and has been studied for its potential biological activities.

Biochemical Analysis

Biochemical Properties

11beta-Hydroxytestosterone is involved in several biochemical reactions. It is primarily produced through the hydroxylation of testosterone by the enzyme 11beta-hydroxylase (CYP11B1). This enzyme catalyzes the addition of a hydroxy group at the 11beta position of testosterone, converting it into this compound . The compound interacts with various biomolecules, including androgen receptors, although its androgenic activity is relatively low compared to testosterone . Additionally, this compound can serve as a precursor for other androgenic molecules, highlighting its importance in steroid metabolism .

Cellular Effects

This compound influences several cellular processes. It has been shown to affect cell signaling pathways, particularly those involving androgen receptors. The compound can modulate gene expression by binding to these receptors, leading to changes in the transcription of target genes . Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in steroid biosynthesis and degradation . These effects can vary depending on the cell type and the presence of other regulatory factors.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with androgen receptors. This binding can lead to the activation or inhibition of specific genes, depending on the context . The compound can also interact with other enzymes, such as 11beta-hydroxysteroid dehydrogenase, which converts it into 11-ketotestosterone . These interactions play a crucial role in regulating the levels of active androgens in the body and maintaining hormonal balance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . Its stability may decrease over extended periods, leading to reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance androgenic activity and promote anabolic effects . At higher doses, it may lead to toxic or adverse effects, such as liver damage and hormonal imbalances . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the enzyme 11beta-hydroxysteroid dehydrogenase, which converts it into 11-ketotestosterone . This conversion is crucial for regulating the levels of active androgens in the body. Additionally, this compound can influence metabolic flux by altering the activity of enzymes involved in steroid biosynthesis and degradation . These effects can impact the overall balance of steroid hormones and their physiological functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, such as sex hormone-binding globulin, which facilitate its movement through the bloodstream . The compound can also interact with cellular transporters that regulate its uptake and efflux . These interactions determine the localization and accumulation of this compound in specific tissues, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by several factors, including targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the nucleus, where it can interact with androgen receptors and modulate gene expression . These localization patterns are crucial for understanding the precise mechanisms through which this compound exerts its effects at the cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11beta-Hydroxytestosterone typically involves the hydroxylation of testosterone at the 11beta position. This can be achieved using various chemical reagents and catalysts. One common method involves the use of 11beta-hydroxylase enzymes, which catalyze the hydroxylation reaction under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or fungi are used to convert testosterone into this compound. This method is advantageous due to its high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 11beta-Hydroxytestosterone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    11-Ketotestosterone: Formed by oxidation of the hydroxy group.

    Dihydrotestosterone Derivatives: Formed by reduction reactions.

    Substituted Steroids: Formed by substitution reactions

Scientific Research Applications

11beta-Hydroxytestosterone has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and metabolic pathways compared to other hydroxylated or non-hydroxylated testosterone derivatives .

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-17,21-22H,3-8,10H2,1-2H3/t13-,14-,15-,16-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDZGFAYWGWSJK-SLMGBJJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939454
Record name 11beta-Hydroxytestosterone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1816-85-9
Record name 11β-Hydroxytestosterone
Source CAS Common Chemistry
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Record name 11-Hydroxytestosterone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002638245
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Record name 11beta-Hydroxytestosterone
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Record name 11β-Hydroxytestosterone
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Record name 11.BETA.-HYDROXYTESTOSTERONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 11β-Hydroxytestosterone in fish spermatogenesis?

A1: 11β-Hydroxytestosterone is a key androgen in fish, playing a crucial role in spermatogenesis. Research suggests that it acts as a precursor to 11-ketotestosterone (11-KT), another potent androgen, through the enzymatic action of 11β-hydroxysteroid dehydrogenase (11β-HSD) . Studies on Japanese eels (Anguilla japonica) demonstrated that cortisol, a stress hormone, can be converted to 11-KT via 11β-HSD. This locally produced 11-KT, in turn, stimulates the proliferation of spermatogonia, contributing to sperm production .

Q2: How does 17α,20β-dihydroxy-4-pregnen-3-one (DHP) interact with 11β-Hydroxytestosterone during fish spermatogenesis?

A2: DHP, a progestin crucial for fish reproduction, appears to influence 11β-Hydroxytestosterone function indirectly. Research shows that DHP can upregulate the expression of 11β-HSD in the testes of Japanese eels . This increased 11β-HSD activity would, in turn, facilitate the conversion of 11β-Hydroxytestosterone to 11-KT, ultimately promoting spermatogonial proliferation and sperm production .

Q3: What is the significance of 11β-hydroxylase activity in the context of steroid metabolism within an adrenal cortex adenoma?

A3: In a study investigating a virilizing adrenal cortex adenoma, researchers found that 11β-hydroxylase exhibited significant enzymatic activity . This enzyme plays a role in converting various steroid hormones, including testosterone to 11β-Hydroxytestosterone and androstenedione to 11β-hydroxyandrostenedione . This heightened 11β-hydroxylase activity contributed to the altered steroid profile observed in the adenoma, ultimately leading to the clinical manifestation of virilism.

Q4: Does DHP directly impact 11-ketotestosterone production in zebrafish?

A4: While DHP doesn't directly produce 11-ketotestosterone, it seems to stimulate its production in the presence of 11β-Hydroxytestosterone. Research on zebrafish (Danio rerio) testicular explants revealed that DHP could induce 11-ketotestosterone release, but only when 11β-Hydroxytestosterone, its precursor, was available . This suggests that DHP might act through the progesterone receptor to enhance the activity of 11β-hydroxysteroid dehydrogenase, the enzyme responsible for converting 11β-Hydroxytestosterone to 11-ketotestosterone .

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